
3-(1,1-Difluoroethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Difluoroethyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring with a hydroxyl group attached to the first carbon and a 1,1-difluoroethyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclobutanone with difluoroethylating agents under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-Difluoroethyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoroethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(1,1-Difluoroethyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a precursor for drug development is being explored, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism by which 3-(1,1-Difluoroethyl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and impact cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)cyclobutan-1-ol: Similar in structure but with a trifluoromethyl group instead of a difluoroethyl group.
1,1-Difluoroethyl chloride: Used as a difluoroethylating reagent, but lacks the cyclobutane ring.
Uniqueness
3-(1,1-Difluoroethyl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the difluoroethyl group. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H10F2O |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
3-(1,1-difluoroethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H10F2O/c1-6(7,8)4-2-5(9)3-4/h4-5,9H,2-3H2,1H3 |
Clé InChI |
ZBSUNJGINKARSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC(C1)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


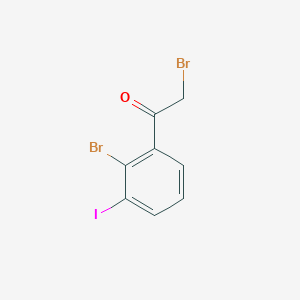
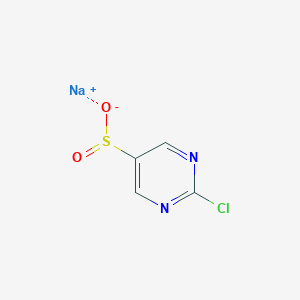


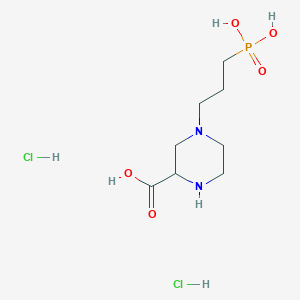
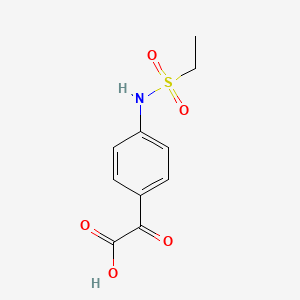
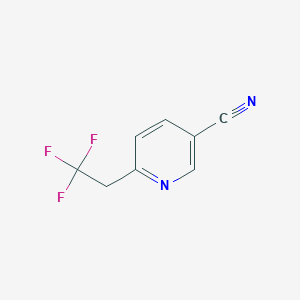
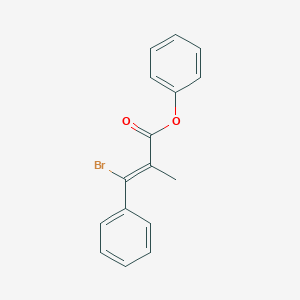
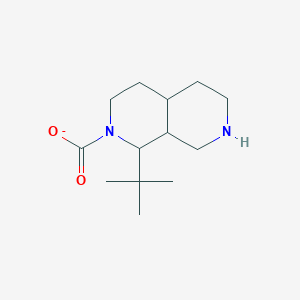
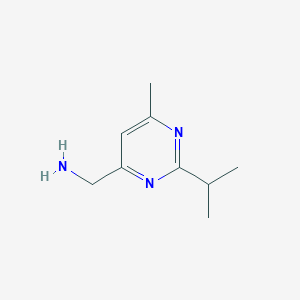
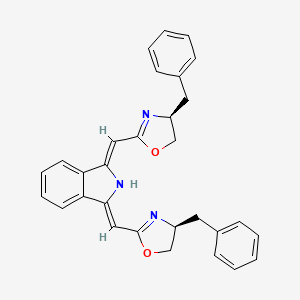
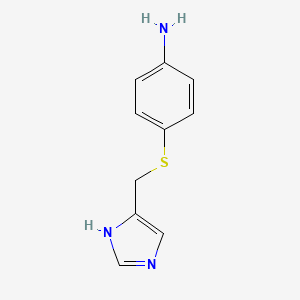
![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)

